molecular formula C19H18N2O4 B11286138 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11286138
M. Wt: 338.4 g/mol
InChI Key: PPOJTDZMBSQABN-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities. The presence of hydroxy and carboxamide groups further enhances its chemical reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.

    Hydroxylation: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Amidation: The carboxamide group can be introduced through the reaction of the carboxylic acid derivative with an amine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents, while nucleophilic substitution can be carried out using nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the hydroxy groups could yield quinones, while reduction of the carbonyl group could yield alcohols

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Compounds with quinoline cores are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of hydroxy and carboxamide groups could further enhance these activities.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic applications. For example, quinoline derivatives have been studied as potential treatments for malaria, cancer, and other diseases. The specific structure of this compound could make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. If it acts as an anticancer agent, it might induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Molecular Targets and Pathways

Potential molecular targets for this compound could include enzymes, receptors, and other proteins involved in key biological processes. For example, it might inhibit enzymes involved in DNA replication or repair, or it might bind to receptors involved in cell signaling pathways. The specific pathways involved would depend on the structure of the compound and its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.

    Hydroxychloroquine: A hydroxylated quinoline derivative used to treat malaria and autoimmune diseases.

Uniqueness

4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and carboxamide groups, along with the propyl group, distinguishes it from other quinoline derivatives and may result in unique reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-2-10-21-15-9-4-3-8-14(15)17(23)16(19(21)25)18(24)20-12-6-5-7-13(22)11-12/h3-9,11,22-23H,2,10H2,1H3,(H,20,24)

InChI Key

PPOJTDZMBSQABN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)O)O

Origin of Product

United States

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